molecular formula C19H17N3O4S B2739556 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide CAS No. 886913-69-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide

Número de catálogo: B2739556
Número CAS: 886913-69-5
Peso molecular: 383.42
Clave InChI: AXBXLTYDDWUOSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of 1,3,4-oxadiazole derivatives fused with a 2,3-dihydro-1,4-benzodioxin moiety. The core structure is characterized by a 1,3,4-oxadiazole ring linked to a benzodioxin group at position 5 and a substituted benzamide group at position 2. The ethylsulfanyl (-S-C₂H₅) substituent at the 3-position of the benzamide distinguishes it from other analogs. Such derivatives are frequently explored for their biological activities, including enzyme inhibition and antimicrobial properties .

Propiedades

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-27-14-5-3-4-12(10-14)17(23)20-19-22-21-18(26-19)13-6-7-15-16(11-13)25-9-8-24-15/h3-7,10-11H,2,8-9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBXLTYDDWUOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multiple steps One common route starts with the preparation of the benzodioxin intermediate, which is then reacted with various reagents to form the oxadiazole ring

    Preparation of Benzodioxin Intermediate: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Formation of Oxadiazole Ring: The benzodioxin intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Introduction of Benzamide Moiety: The final step involves the reaction of the oxadiazole intermediate with 3-ethylsulfanylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Aplicaciones Científicas De Investigación

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antibacterial and antifungal properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact pathways and targets would depend on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Variations in Benzamide Substituents

The benzamide substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity Source
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide (Target) 3-(ethylsulfanyl) C₁₉H₁₇N₃O₄S 383.42 Not explicitly reported Inferred
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide (BG02064) 2-(methylsulfanyl) C₁₈H₁₅N₃O₄S 369.39 Not reported
Compound 18 3-(thiomethoxy) C₁₈H₁₅N₃O₄S 369.39 Ca²⁺/calmodulin inhibition
Compound 19 3-(trifluoromethyl) C₁₈H₁₂F₃N₃O₃ 399.30 Ca²⁺/calmodulin inhibition
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide 2,6-dimethoxy C₂₀H₁₇N₃O₆ 395.37 Not reported
2-Bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide 2-bromo C₁₇H₁₂BrN₃O₄ 402.20 Not reported

Key Observations :

  • Positional Influence : Methylsulfanyl at position 2 (BG02064) vs. ethylsulfanyl at position 3 (target) may alter steric interactions with target proteins .
  • Synthesis and Purity : All compounds in were synthesized via methods A/B with >95% purity, suggesting reliable reproducibility .

Structural Modifications in Related Scaffolds

  • Benzodioxin Modifications : and describe analogs with piperidinylsulfonyl or methyl(phenyl)sulfamoyl groups, which introduce bulkier substituents that may hinder membrane permeability compared to the target compound’s ethylsulfanyl .
  • Thiadiazole vs. Oxadiazole Cores : highlights thiadiazole-based compounds with antibacterial activity, but oxadiazoles (target) are generally more metabolically stable due to reduced sulfur content .

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, with consistent purity (>95%) across studies .
  • Structure-Activity Relationship (SAR) :
    • Lipophilic groups (e.g., ethylsulfanyl) enhance bioavailability but may reduce solubility.
    • Electron-withdrawing groups (e.g., -CF₃) improve enzyme binding but could increase toxicity .
  • Unanswered Questions: Limited data exist on the target compound’s specific biological activity. Further studies should compare its IC₅₀ values against analogs like Compounds 18 and 17.

Actividad Biológica

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is a synthetic compound that incorporates a 1,4-benzodioxane moiety, which is known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential enzyme inhibitory properties and other therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Benzodioxane ring : A fused bicyclic structure that often exhibits various biological activities.
  • Oxadiazole moiety : Known for its role in enhancing biological activity through interactions with biological targets.
  • Ethylsulfanyl group : This substitution may influence the compound's lipophilicity and biological interactions.

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.42 g/mol.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds containing the benzodioxane structure. For instance:

  • α-Glucosidase Inhibition : Compounds similar to this compound have shown significant inhibitory effects against α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can potentially aid in managing type 2 diabetes mellitus (T2DM) by slowing glucose absorption .
CompoundInhibition TypeIC50 Value (µM)
This compoundα-glucosidaseTBD
Sulfonamide derivativesα-glucosidase15 - 25

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Antibacterial Activity : Preliminary tests indicate that derivatives of benzodioxane exhibit varying degrees of antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. The presence of the ethylsulfanyl group may enhance this activity by improving membrane permeability .
Bacterial StrainActivityMIC (µg/mL)
E. coliModerateTBD
P. aeruginosaStrongTBD

Case Study 1: Enzyme Inhibition

A study conducted on sulfonamide derivatives containing a benzodioxane moiety reported promising results in inhibiting α-glucosidase and acetylcholinesterase (AChE). The findings indicated that while some compounds showed substantial inhibition of α-glucosidase (IC50 values ranging from 15 to 25 µM), their effect on AChE was weaker. This suggests a selective action that could be beneficial for treating conditions like T2DM without significantly affecting neurotransmitter breakdown .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antibacterial activity of related compounds against Gram-negative bacteria. Results demonstrated that certain derivatives were effective against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) established for comparison against standard antibiotics like ciprofloxacin. The results indicated moderate to strong antibacterial effects depending on the specific structural modifications made to the benzodioxane core .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzodioxin-oxadiazole core with a sulfanylbenzamide moiety. Key steps include:
  • Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of acylhydrazides using catalysts like POCl₃ or polyphosphoric acid .
  • Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 3-(ethylsulfanyl)benzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Optimization : Reaction temperatures (60–80°C) and solvent choices (DMF, THF) are critical for minimizing side products. Yields are monitored via TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm, while benzodioxin protons show distinct coupling patterns .
  • Mass Spectrometry (ESI-MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 441.12) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), with retention times compared to standards .

Q. What solubility challenges are associated with this compound, and how are they addressed in formulation?

  • Methodological Answer : The compound’s lipophilicity (logP ~3.5) limits aqueous solubility. Strategies include:
  • Co-solvent Systems : Use DMSO or ethanol (10–20% v/v) in buffered solutions .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Poloxamer 407) improve bioavailability in in vivo studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals .
  • SHELX Refinement : SHELXL refines atomic coordinates against high-resolution data (≤1.0 Å). The benzodioxin and oxadiazole planes are analyzed for dihedral angles to confirm coplanarity (typically <10° deviation) .

Q. What strategies are employed to analyze contradictory bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) using standardized protocols to rule out batch variability .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways (e.g., sulfanyl group oxidation) that may explain discrepancies in in vitro vs. in vivo efficacy .

Q. How is the structure-activity relationship (SAR) studied for pharmacological effects?

  • Methodological Answer :
  • Analog Synthesis : Replace the ethylsulfanyl group with methylthio, propylthio, or arylthio groups to assess steric/electronic effects on target binding .
  • Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., adenylyl cyclases). The oxadiazole ring’s electron-deficient nature is critical for π-π stacking with aromatic residues .

Q. What in vitro assays are used to determine the compound’s mechanism of action?

  • Methodological Answer :
  • Th2/Treg Inhibition : IL-4/IL-10 ELISA in T-cell cultures treated with 10 µM compound, with D4476 (a structural analog) as a positive control .
  • Antimicrobial Screening : Broth microdilution assays against S. aureus (MIC reported as 8 µg/mL), with comparisons to known 1,3,4-oxadiazole derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.